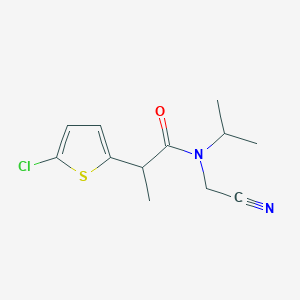

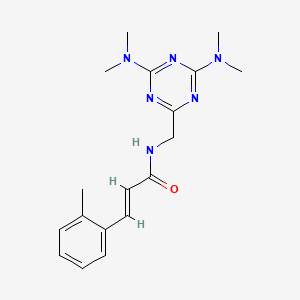

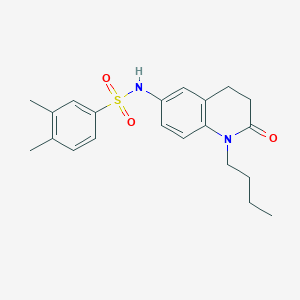

2-(5-Chlorothiophen-2-yl)-N-(cyanomethyl)-N-propan-2-ylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Crystal Structure Analysis

The study of crystal structures provides insights into the molecular arrangement and bonding interactions within compounds. In the context of 2-(5-Chlorothiophen-2-yl)-N-(cyanomethyl)-N-propan-2-ylpropanamide, such analysis can reveal how the molecule's unique configuration contributes to its properties and reactivity. For example, the research on chalcones related to the compound shows that molecules can be linked into chains through hydrogen bonding, indicating potential for supramolecular assembly or interaction with biological targets (Girisha, Yathirajan, Jasinski, & Glidewell, 2016).

Anticancer Potential

Compounds with structural similarities to 2-(5-Chlorothiophen-2-yl)-N-(cyanomethyl)-N-propan-2-ylpropanamide have been identified as potential anticancer agents through apoptosis induction. The ability to trigger programmed cell death in cancer cells is a valuable therapeutic mechanism. Studies on related compounds demonstrate activity against various cancer cell lines, with specific molecular targets identified, suggesting a pathway through which related compounds might exert anticancer effects (Zhang et al., 2005).

Antioxidant Activity

The antioxidant potential of molecules structurally related to 2-(5-Chlorothiophen-2-yl)-N-(cyanomethyl)-N-propan-2-ylpropanamide is significant for protecting cells from oxidative stress, a condition linked to various diseases. Research on chalcone derivatives demonstrates potential antioxidant activity, which could be relevant for designing new therapeutic agents targeting oxidative stress-related pathologies (Prabakaran, Manivarman, & Bharanidharan, 2021).

Neurokinin-1 Receptor Antagonism

Neurokinin-1 (NK1) receptors are involved in various physiological processes, including pain perception and the stress response. Compounds that can antagonize NK1 receptors may have therapeutic applications in treating conditions such as depression and anxiety. Research on compounds with similar structural features to 2-(5-Chlorothiophen-2-yl)-N-(cyanomethyl)-N-propan-2-ylpropanamide shows promise as orally active, water-soluble NK1 receptor antagonists with potential for clinical use in managing emesis and depression (Harrison et al., 2001).

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, a reaction that can be problematic in certain medical and agricultural contexts. Inhibitors of urease can thus have applications ranging from the treatment of urease-associated gastrointestinal disorders to the development of agrochemicals. Studies on indole-based compounds with functionalities similar to the compound have shown potent urease inhibitory activity, indicating potential research avenues for related molecules (Nazir et al., 2018).

Propriétés

IUPAC Name |

2-(5-chlorothiophen-2-yl)-N-(cyanomethyl)-N-propan-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2OS/c1-8(2)15(7-6-14)12(16)9(3)10-4-5-11(13)17-10/h4-5,8-9H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBZRIMIIDAEMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#N)C(=O)C(C)C1=CC=C(S1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chlorothiophen-2-yl)-N-(cyanomethyl)-N-propan-2-ylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

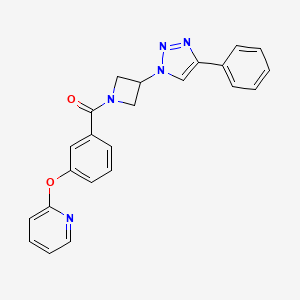

![2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2582296.png)

![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2582304.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2582312.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2582317.png)